5-[(Furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid 5-[(Furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16381844
InChI: InChI=1S/C19H19N3O6S/c1-27-14-7-5-13(6-8-14)11-22(12-15-4-3-9-28-15)16-10-20-19(29(2,25)26)21-17(16)18(23)24/h3-10H,11-12H2,1-2H3,(H,23,24)
SMILES:
Molecular Formula: C19H19N3O6S
Molecular Weight: 417.4 g/mol

5-[(Furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid

CAS No.:

Cat. No.: VC16381844

Molecular Formula: C19H19N3O6S

Molecular Weight: 417.4 g/mol

* For research use only. Not for human or veterinary use.

5-[(Furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxylic acid -

Specification

Molecular Formula C19H19N3O6S
Molecular Weight 417.4 g/mol
IUPAC Name 5-[furan-2-ylmethyl-[(4-methoxyphenyl)methyl]amino]-2-methylsulfonylpyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C19H19N3O6S/c1-27-14-7-5-13(6-8-14)11-22(12-15-4-3-9-28-15)16-10-20-19(29(2,25)26)21-17(16)18(23)24/h3-10H,11-12H2,1-2H3,(H,23,24)
Standard InChI Key GQGDREVQOPGFJA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN(CC2=CC=CO2)C3=CN=C(N=C3C(=O)O)S(=O)(=O)C

Introduction

Key Chemical Features:

PropertyDescription
Molecular FormulaC18_{18}H18_{18}N2_{2}O6_{6}S
Functional GroupsFuran, methoxybenzyl, sulfonyl, carboxylic acid
Structural HighlightsAromaticity (furan and benzene), electron-withdrawing sulfonyl and carboxylic groups

Synthesis

The synthesis of this compound likely involves:

  • Formation of the Pyrimidine Core: Pyrimidines are typically synthesized via cyclization reactions involving urea or guanidine derivatives with β-dicarbonyl compounds.

  • Introduction of Substituents:

    • The methylsulfonyl group can be introduced through sulfonation reactions.

    • The amino group at the 5-position can be functionalized via nucleophilic substitution or reductive amination using furan-2-carbaldehyde and 4-methoxybenzaldehyde.

  • Final Functionalization:

    • Carboxylic acid groups are often introduced through oxidation reactions or by using precursors such as malonic acid derivatives.

Characterization

To confirm the structure and purity of this compound, the following techniques are typically employed:

Spectroscopic Methods:

TechniquePurpose
NMR (1H & 13C)Identifies chemical shifts corresponding to aromatic protons (furan, benzene) and functional groups.
IR SpectroscopyConfirms functional groups such as -COOH (broad peak ~3300 cm1^{-1}) and -SO2_2 (~1200 cm1^{-1}).
Mass SpectrometryDetermines molecular weight and fragmentation pattern.

Crystallographic Analysis:

X-ray diffraction may be used to determine the three-dimensional arrangement of atoms in the molecule.

Medicinal Chemistry:

  • The presence of a pyrimidine scaffold suggests potential activity in areas such as anticancer or antimicrobial drug development.

  • The electron-withdrawing sulfonyl group and aromatic substituents could enhance binding affinity to biological targets like enzymes or receptors.

Biological Activity:

While specific studies on this compound are unavailable in current literature, similar pyrimidine derivatives have been shown to:

  • Inhibit key enzymes (e.g., kinases or dihydrofolate reductase).

  • Exhibit cytotoxic activity against cancer cell lines.

  • Serve as anti-inflammatory agents.

Future Research Directions

  • Biological Screening: Testing for activities such as anticancer, antibacterial, or antiviral properties.

  • Structure-Activity Relationship (SAR): Modifying substituents to optimize biological activity.

  • Pharmacokinetics Studies: Evaluating solubility, stability, and metabolic pathways.

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